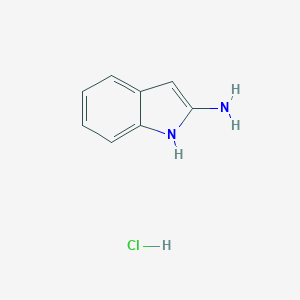

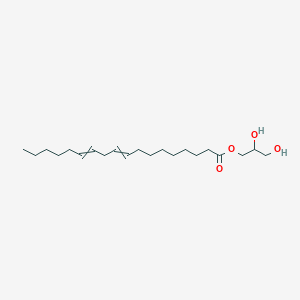

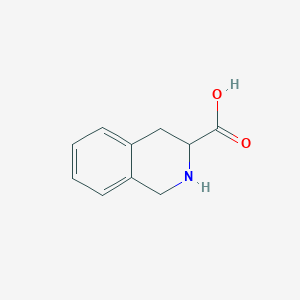

![molecular formula C10H13N3O3 B015061 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate CAS No. 7146-37-4](/img/structure/B15061.png)

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate often involves complex reactions that introduce functional groups at specific positions on the pyrrolopyridine core. For example, a synthesis route involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the introduction of iodine at the 3-position, which can be further manipulated to introduce various substituents at the C-2 position (Boto et al., 2001). Another synthesis method involves the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, which can be used to derive structures closely related to the target compound (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate is characterized by specific bonding patterns and steric configurations. Studies involving hydrogen bonding and X-ray crystallography reveal intricate details about the spatial arrangement of atoms and the presence of hydrogen bonds that stabilize the molecular structure. For instance, the hydrogen bonding in related compounds demonstrates the strong and unique interactions that can exist within such molecules, providing insights into their reactivity and properties (Dobbin et al., 1993).

Chemical Reactions and Properties

The chemical reactions involving pyrrolopyridine derivatives are diverse and enable the functionalization of the core structure to yield a wide range of compounds. For example, novel synthetic routes from 1-substituted 2-aminopyrroles have been developed to produce 1H-pyrrolo[2,3-b]pyridines, showcasing the versatility of pyrrolopyridines in chemical synthesis (Brodrick & Wibberley, 1975).

Physical Properties Analysis

The physical properties of 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis, for example, sheds light on the molecular packing and intermolecular interactions within the crystal lattice, influencing the compound's stability and solubility (Di, 2010).

Chemical Properties Analysis

The chemical properties of pyrrolopyridine derivatives, including acidity, basicity, reactivity towards nucleophiles, and electrophiles, are determined by their functional groups and molecular structure. The presence of amino and carboxylic acid groups, for instance, plays a significant role in the compound's reactivity, enabling a range of chemical transformations and applications in synthesis (Lynch et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of β-hydroxy-α-amino Acid : This compound is an intermediate in the synthesis of developmental drug candidates. Recombinant d-threonine aldolase enzymes were used to catalyze the synthesis of this β-hydroxy-α-amino acid, showing high purity and selectivity, which is crucial for pharmaceutical applications (Goldberg et al., 2015).

Pharmaceutical Intermediate Synthesis : A practical method for synthesizing a key pharmaceutical intermediate related to this compound is described. This process involves palladium-catalyzed reactions and selective chlorination, indicating its potential in drug synthesis (Wang et al., 2006).

Applications in Dye and Pigment Industry

- Disperse Dyes Synthesis : The compound's derivatives have been used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine dyes, applied to polyester fibers. This highlights its relevance in textile coloring and material sciences (Ho, 2005).

Drug Design and Molecular Structure Studies

Novel Routes to N-amino-1H-pyrrolo[2,3-b]pyridines : The compound's derivatives were used in studying new routes for synthesizing N-amino-1H-pyrrolo[2,3-b]pyridines, important in medicinal chemistry (Chudinov et al., 2007).

Synthesis of Cyanoacetamides : A study focusing on synthesizing N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides provides insights into creating novel compounds with potential biological activities, contributing to drug discovery (Chigorina et al., 2019).

properties

IUPAC Name |

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRHYQAIUZKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647368 | |

| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate | |

CAS RN |

7146-37-4 | |

| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

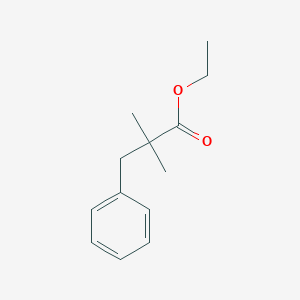

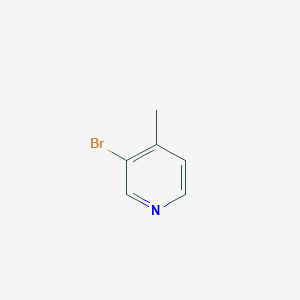

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)

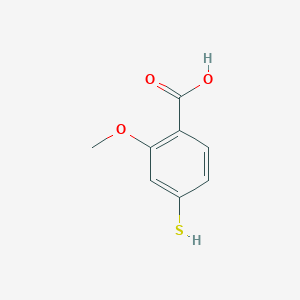

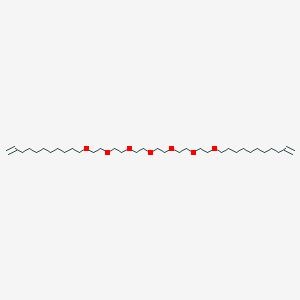

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

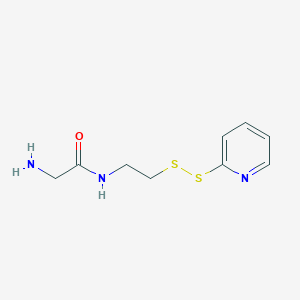

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)